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molecular formula C11H11NO B8457992 3-methyl-2,3-dihydro-1H-3-benzazepin-2-one CAS No. 425386-56-7

3-methyl-2,3-dihydro-1H-3-benzazepin-2-one

Cat. No. B8457992
M. Wt: 173.21 g/mol
InChI Key: NTRIXPNQPWVRJU-UHFFFAOYSA-N
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Patent
US07468365B2

Procedure details

To a 5 L Morton flask under a strong nitrogen atmosphere was added H2SO4, (1.42 L) and N-methyl-N-(2,2-dimethoxyethyl)phenylacetamide (712 g, 3 mol) was added dropwise to the reaction flask which caused an exotherm (22 to 78° C.). The resulting reaction was then heated to 110° C. for 3 h then cooled to room temperature and transferred to a 20 L Morton flask. At less than 10° C., the reaction mixture was quenched with aqueous sodium hydroxide (9.18 L, 5 N). Extractive workup with ethyl acetate (2×2.85 L), drying with sodium sulfate followed by concentrating to a solid, provided 520 g (73.5%) of 3-methyl-2,3-dihydro-1H-3-benzazepin-2-one as a solid. This material may be recrystallized from MTBE for added purity to give a solid, mp=81-82° C.; (M+H)+=174.2.
Name
Quantity
1.42 L
Type
reactant
Reaction Step One
Name
N-methyl-N-(2,2-dimethoxyethyl)phenylacetamide
Quantity
712 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH3:6][N:7]([CH2:17][CH:18](OC)OC)[C:8](=[O:16])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH3:6][N:7]1[C:8](=[O:16])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH:18]=[CH:17]1

Inputs

Step One
Name
Quantity
1.42 L
Type
reactant
Smiles
OS(=O)(=O)O
Name
N-methyl-N-(2,2-dimethoxyethyl)phenylacetamide
Quantity
712 g
Type
reactant
Smiles
CN(C(CC1=CC=CC=C1)=O)CC(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reaction flask which
CUSTOM
Type
CUSTOM
Details
an exotherm (22 to 78° C.)
CUSTOM
Type
CUSTOM
Details
The resulting reaction
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
At less than 10° C., the reaction mixture was quenched with aqueous sodium hydroxide (9.18 L, 5 N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Extractive workup with ethyl acetate (2×2.85 L), drying with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating to a solid

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=C(CC1=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 520 g
YIELD: PERCENTYIELD 73.5%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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